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Compound of Interest

Compound Name:
Benzyl 4-amino-4-

cyanopiperidine-1-carboxylate

Cat. No.: B581924 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Benzyl
4-amino-4-cyanopiperidine-1-carboxylate, a key intermediate in the synthesis of various

pharmaceutical compounds. The following sections detail the expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized

experimental protocols for their acquisition. This document is intended to serve as a valuable

resource for researchers in medicinal chemistry and drug development.

Spectroscopic Data Summary
While specific experimental data for Benzyl 4-amino-4-cyanopiperidine-1-carboxylate is not

readily available in public databases, the following tables summarize the expected

spectroscopic characteristics based on the analysis of structurally similar compounds and

established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.35 m 5H Ar-H

~ 5.15 s 2H -O-CH₂-Ph

~ 4.0-4.2 m 2H Piperidine CHₑ (axial)

~ 3.2-3.4 m 2H
Piperidine CHₐ

(equatorial)

~ 2.0-2.2 m 2H Piperidine CHₑ (axial)

~ 1.8-2.0 m 2H
Piperidine CHₐ

(equatorial)

~ 1.7 br s 2H -NH₂

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~ 155 C=O (Carbamate)

~ 136 Ar-C (Quaternary)

~ 128.5 Ar-CH

~ 128.0 Ar-CH

~ 127.8 Ar-CH

~ 120 C≡N

~ 67.5 -O-CH₂-Ph

~ 52 C-NH₂/CN (Quaternary)

~ 44 Piperidine CH₂

~ 35 Piperidine CH₂

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3300 Medium N-H stretch (amine)

3100-3000 Medium C-H stretch (aromatic)

2950-2850 Medium C-H stretch (aliphatic)

~ 2240 Medium-Weak C≡N stretch (nitrile)

~ 1700 Strong C=O stretch (carbamate)

1600, 1495 Medium-Weak C=C stretch (aromatic)

~ 1240 Strong C-O stretch (carbamate)

~ 1100 Strong C-N stretch

Table 4: Predicted Mass Spectrometry Data
m/z Ion

[M+H]⁺ Molecular Ion

[M-NH₂]⁺ Loss of amino group

[M-CN]⁺ Loss of cyano group

[M-C₇H₇]⁺ Loss of benzyl group

[M-C₈H₇O₂]⁺ Loss of benzyloxycarbonyl group

Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data for

piperidine derivatives like Benzyl 4-amino-4-cyanopiperidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds, and 16-64 scans.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation

delay of 2-10 seconds, and a sufficient number of scans to achieve a good signal-to-noise

ratio (e.g., 1024 or more).

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference

the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on

the ATR crystal.

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a

thin pellet.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:

Collect a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Collect the sample spectrum over a range of 4000-400 cm⁻¹.
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Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The software automatically ratios the sample spectrum to the background

spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization

source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization

(APCI).

Data Acquisition:

Infuse the sample solution into the ion source at a constant flow rate.

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺.

Scan a mass range appropriate for the molecular weight of the compound.

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the

molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment

ions.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure of the compound.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthetic compound like Benzyl 4-amino-4-cyanopiperidine-1-carboxylate.
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical

compound.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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